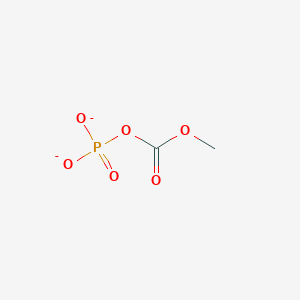

Methoxycarbonyl phosphate

説明

Methoxycarbonyl phosphate is a high-energy phosphoryl donor compound utilized in enzymatic ATP regeneration systems. Structurally, it consists of a methoxycarbonyl group (CH₃OCO-) linked to a phosphate moiety. Its primary application lies in biocatalytic processes, where it serves as a cosubstrate for kinases and phosphotransferases to regenerate ATP in situ. However, its industrial use is constrained by its pronounced chemical instability under physiological conditions, particularly at neutral pH and ambient temperatures .

特性

CAS番号 |

94843-85-3 |

|---|---|

分子式 |

C2H3O6P-2 |

分子量 |

154.02 g/mol |

IUPAC名 |

methoxycarbonyl phosphate |

InChI |

InChI=1S/C2H5O6P/c1-7-2(3)8-9(4,5)6/h1H3,(H2,4,5,6)/p-2 |

InChIキー |

WFGQQPQBFICZCZ-UHFFFAOYSA-L |

SMILES |

COC(=O)OP(=O)([O-])[O-] |

正規SMILES |

COC(=O)OP(=O)([O-])[O-] |

同義語 |

methoxycarbonyl phosphate |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Methoxycarbonyl phosphate belongs to a class of phosphoryl donors used in ATP regeneration. Below is a comparative analysis with structurally and functionally related compounds, supported by experimental

Stability Under Physiological Conditions

Key Insight : Methoxycarbonyl phosphate’s instability limits its utility in prolonged enzymatic reactions compared to acetyl phosphate. Its short half-life necessitates frequent replenishment in industrial setups, increasing operational complexity .

Structural and Functional Analogues

- Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate: Contains dual methoxycarbonyl groups but lacks a phosphate moiety. Used in surfactants and ion-exchange resins, highlighting the methoxycarbonyl group’s versatility in non-enzymatic applications .

- N1'-Methoxycarbonyl biotin methyl ester : A biotin derivative stabilized by a methoxycarbonyl group. Used in crystallography to study enzyme mechanisms, demonstrating the group’s role in modifying biomolecule reactivity .

- Glucan phosphate: A polysaccharide-phosphate conjugate with immunomodulatory properties. Unlike methoxycarbonyl phosphate, it enhances wound healing by stimulating collagen biosynthesis, showcasing divergent biological roles of phosphate esters .

Key Insight : Methoxycarbonyl-functionalized compounds exhibit broad applicability, but the presence of a phosphate group in methoxycarbonyl phosphate dictates its specific role in energy transfer.

Research Findings and Industrial Implications

- Enzymatic Efficiency : Methoxycarbonyl phosphate’s rapid decomposition (t₁/₂ = 0.3 h) makes it unsuitable for long-duration bioprocesses. Acetyl phosphate (t₁/₂ = 21 h) is preferred despite higher costs .

- Crystallographic Data : The crystal structure of 2-(methoxycarbonyl)anilinium dihydrogen phosphate reveals strong hydrogen-bonding networks between the methoxycarbonyl group and phosphate ions, explaining its transient stability in solid-state formulations .

- Synthetic Limitations : Methoxycarbonyl phosphate’s synthesis is hindered by competing hydrolysis, requiring anhydrous conditions and low temperatures—factors that complicate large-scale production .

Q & A

Basic: What synthetic methodologies are recommended for preparing methoxycarbonyl phosphate, and what are the critical purity considerations?

Methoxycarbonyl phosphate is synthesized via reaction of phosphorus trichloride with methanol, followed by substitution with diisopropylamine. Key steps include maintaining anhydrous conditions and low temperatures (-10°C) to minimize side reactions. Post-synthesis purification via distillation under reduced pressure (e.g., 0.04 mmHg, bp 66°C) ensures high purity. Purity is validated using -NMR (δ 1.26 for CH, δ 3.49 for POCH) and -NMR to confirm the absence of unreacted intermediates .

Basic: How does methoxycarbonyl phosphate function in ATP regeneration systems, and what are its limitations?

Methoxycarbonyl phosphate acts as a high-energy phosphate donor in ATP regeneration, transferring its phosphoryl group to ADP via acetate kinase. Its byproduct, methyl carbonate, decomposes into CO and methanol, driving the reaction forward. However, its utility is limited by rapid hydrolysis in aqueous media (t <1 hr at pH 7.4), necessitating low-temperature storage and real-time monitoring of ATP yield via HPLC or enzymatic assays .

Advanced: What structural insights into enzyme mechanisms have been gained using methoxycarbonyl-containing analogues?

Crystallographic studies of Haemophilus influenzae biotin carboxylase with the analogue N1′-methoxycarbonyl biotin methyl ester revealed critical interactions between the enzyme’s active site (residues R338, K238) and the dianionic phosphate. Mutagenesis (e.g., R338S reduced activity 1000-fold) demonstrated these residues stabilize the tetrahedral transition state during carboxyl transfer. ATR-FTIR further tracked conformational shifts during catalysis, linking structural dynamics to catalytic uncoupling .

Advanced: How can researchers mitigate hydrolysis-driven instability of methoxycarbonyl phosphate in biocatalytic applications?

Strategies include:

- Solvent engineering : Using mixed aqueous-organic solvents (e.g., 20% DMSO) to reduce water activity.

- Enzyme engineering : Optimizing acetate kinase variants for faster phosphate transfer (k >10 s).

- Continuous flow systems : Minimizing residence time in aqueous phases. Stability is quantified via -NMR to track decomposition kinetics .

Advanced: What role does methoxycarbonyl phosphate play in elucidating carboxyphosphate-dependent enzymatic mechanisms?

In biotin carboxylases, methoxycarbonyl phosphate mimics carboxyphosphate, enabling structural trapping of the tetrahedral intermediate. Kinetic isotope effect (KIE) studies using -labeled substrates confirmed substrate-assisted catalysis, where the phosphate moiety abstracts a proton from biotin’s N1′, forming a nucleophilic enolate. This contrasts with earlier CO-dependent mechanisms, resolving debates about transition-state geometry .

Advanced: How do phase transitions of methoxycarbonyl-functionalized phosphorus compounds influence their photophysical properties?

Bis(4-(methoxycarbonyl)phenyl)phenyl phosphate (3b) exhibits blue-shifted CH stretching vibrations (ATR-FTIR: Δν = +15 cm^{-1) compared to phosphonate analogues due to reduced crystallinity. Differential scanning calorimetry (DSC) reveals glass transitions (T ~120°C) linked to ester group mobility, impacting fluorescence quenching efficiency. These insights guide material design for optoelectronic applications .

Methodological: What analytical techniques are critical for characterizing methoxycarbonyl phosphate and its interactions?

- NMR spectroscopy : -NMR detects phosphate degradation (δ 0–5 ppm for free PO).

- X-ray crystallography : Resolves enzyme-ligand interactions (e.g., 1.8 Å resolution for biotin carboxylase complexes).

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = -30 kJ/mol for acetate kinase).

- Mass spectrometry (LC-MS) : Monitors ATP regeneration yields .

Methodological: How should researchers design experiments to resolve contradictions in carboxyphosphate-mediated catalysis?

Contradictions arise from competing mechanistic models (CO-dependent vs. substrate-assisted). Experimental approaches include:

- Time-resolved crystallography : Capture transient intermediates.

- Computational simulations : QM/MM modeling of proton transfer barriers.

- Double-mutant cycles : Assess epistatic interactions between active-site residues (e.g., R292A vs. E296Q). Validate with kinetic assays (k/K) and isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。